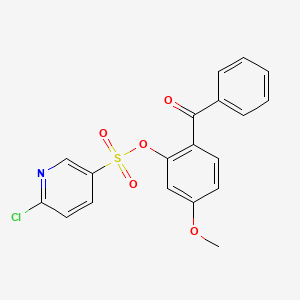
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a chloropyridine sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate typically involves multi-step organic reactions. One common method includes the initial formation of the benzoyl group through Friedel-Crafts acylation, followed by the introduction of the methoxy group via methylation. The chloropyridine sulfonate group is then incorporated through sulfonation and chlorination reactions. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out sequentially. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate involves its interaction with specific molecular targets. The benzoyl and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The chloropyridine sulfonate group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-carboxylate
- 2-Benzoyl-5-methoxyphenyl 6-bromopyridine-3-sulfonate
- 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-phosphate
Comparison: Compared to similar compounds, 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. For instance, the presence of the sulfonate group enhances its solubility in aqueous environments, making it more suitable for certain applications compared to its carboxylate or phosphate analogs.
Propriétés
IUPAC Name |
(2-benzoyl-5-methoxyphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5S/c1-25-14-7-9-16(19(22)13-5-3-2-4-6-13)17(11-14)26-27(23,24)15-8-10-18(20)21-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEOAPBWRSBMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














